molecular formula C19H27N3O4S B264841 N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

Cat. No. B264841
M. Wt: 393.5 g/mol
InChI Key: XVAOKCBTPOYZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, also known as PSAP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been found to interact with various proteins, such as heat shock protein 90 (HSP90) and glycogen synthase kinase 3 beta (GSK3β), which play important roles in cell signaling.
Biochemical and Physiological Effects:
N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been found to have a wide range of biochemical and physiological effects, including neuroprotection, antitumor activity, and anti-inflammatory effects. N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has also been found to modulate various signaling pathways, such as the PI3K/AKT/mTOR pathway and the Wnt/β-catenin pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various cellular processes. However, one limitation of using N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide. One area of interest is the development of N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is the further elucidation of the mechanism of action of N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, which could lead to the development of new drugs that target specific signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, which could lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonyl chloride with piperidine-1-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using various techniques, such as column chromatography and crystallization.

Scientific Research Applications

N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been studied extensively for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been found to have antitumor effects, making it a promising candidate for the development of new cancer therapies. In drug development, N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been found to have potential as a scaffold for the design of new drugs.

properties

Product Name

N-(4-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[3-(piperidine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H27N3O4S/c1-15(23)20-17-7-9-18(10-8-17)27(25,26)22-13-5-6-16(14-22)19(24)21-11-3-2-4-12-21/h7-10,16H,2-6,11-14H2,1H3,(H,20,23)

InChI Key

XVAOKCBTPOYZOY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.